(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
A study discusses the synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives, indicating the versatility of chloroimidazo compounds in chemical synthesis and their potential as building blocks for more complex molecules (Rousseau & Robins, 1965). This foundational work supports the relevance of chloroimidazo derivatives in the development of novel compounds with potential scientific applications.
Phosphorescence Properties
Another research article highlights the positional isomeric effects on phosphorescence, showcasing how variations in the chloroimidazo[1,2-a]pyridin structure can influence the material's phosphorescent properties and quantum yields. The study found that these isomers exhibit reversible phosphorescent color switching in response to acid-base vapor stimuli, suggesting applications in developing dynamic functional materials for sensing and signaling purposes (Li & Yong, 2019).
Anticancer and Anti-5-Lipoxygenase Agents
Research into novel pyrazolopyrimidines derivatives, which share a structural resemblance with the compound , has demonstrated potential anticancer and anti-5-lipoxygenase activities. These findings indicate the therapeutic potential of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Chemical Characterization and Antimicrobial Activities
The chemical characterization of new diheteroaryl thienothiophene derivatives has been reported, which includes enaminone derivatives reacting with amino derivatives to yield bis-pyrimidine, bis-pyrazole, and other heterocyclic systems. Some of these compounds exhibited moderate effects against bacterial and fungal species, suggesting their potential use in antimicrobial applications (Mabkhot, Al-Majid, & Alamary, 2011).
Molecular Docking and Antioxidant Activity
A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has shown that these compounds exhibit moderate to good binding energies on target proteins, along with antimicrobial and antioxidant activities. This research underscores the potential of such compounds in drug discovery and development, especially as antimicrobial and antioxidant agents (Flefel et al., 2018).
Properties
IUPAC Name |
(E)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-5-6-15-19-14(10-21(15)9-12)7-11(8-18)16(22)20-13-3-1-2-4-13/h5-7,9-10,13H,1-4H2,(H,20,22)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDYVFUYHGAVEE-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN3C=C(C=CC3=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CN3C=C(C=CC3=N2)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.